5-(Trifluoromethyl)isoxazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)isoxazol-3-amine and related compounds involves several methods, including the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles. Another method involves the 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes to yield N-functionalized isoxazolidines containing a trifluoromethyl group, demonstrating the versatility in synthetic approaches for incorporating the trifluoromethyl group into the isoxazole ring (Strekowski et al., 1995); (Molander & Cavalcanti, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl group and isoxazole ring is influenced by the presence of this group. Studies on similar molecules, such as 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, have shown that the trifluoromethyl group can significantly affect the molecular conformation, demonstrating the impact of trifluoromethyl substitution on the molecular structure (Pyrih et al., 2023).
Chemical Reactions and Properties
5-(Trifluoromethyl)isoxazol-3-amine participates in various chemical reactions, highlighting its reactivity and functional utility. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines showcases the compound's ability to undergo substitution reactions, forming new chemical bonds and structures (Reitz & Finkes, 1989).
Scientific Research Applications
Drug Discovery
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
- Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- The core structure of isoxazole has been used in drug discovery research .
Synthetic Chemistry
- In the field of synthetic chemistry, isoxazole synthesis is significant .
- Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- There are some disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
- Therefore, it is imperative to develop alternate metal-free synthetic routes .
Safety And Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPSYNGYFWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575746 | |
Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoxazol-3-amine | |
CAS RN |
110234-43-0 | |
Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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